molecular formula C18H28O B14353078 4-(But-1-en-1-yl)-2,6-di-tert-butylphenol CAS No. 91125-12-1

4-(But-1-en-1-yl)-2,6-di-tert-butylphenol

Cat. No.: B14353078
CAS No.: 91125-12-1
M. Wt: 260.4 g/mol
InChI Key: RIEUZVQZQOWWQN-UHFFFAOYSA-N
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Description

4-(But-1-en-1-yl)-2,6-di-tert-butylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a butenyl group attached to the phenol ring, along with two tert-butyl groups at the 2 and 6 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-1-en-1-yl)-2,6-di-tert-butylphenol typically involves the alkylation of 2,6-di-tert-butylphenol with but-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the phenol group, allowing it to react with the butenyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(But-1-en-1-yl)-2,6-di-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The butenyl group can be reduced to a butyl group.

    Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-(But-1-en-1-yl)-2,6-di-tert-butylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative damage.

    Industry: Utilized in the production of high-performance materials and additives.

Mechanism of Action

The mechanism of action of 4-(But-1-en-1-yl)-2,6-di-tert-butylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its effectiveness as an antioxidant. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Lacks the butenyl group, making it less reactive in certain chemical reactions.

    4-(But-1-en-1-yl)phenol: Lacks the tert-butyl groups, resulting in lower stability and antioxidant properties.

Uniqueness

4-(But-1-en-1-yl)-2,6-di-tert-butylphenol is unique due to the combination of the butenyl group and the tert-butyl groups, which confer both reactivity and stability. This makes it particularly effective as an antioxidant and a stabilizer in various applications.

Properties

CAS No.

91125-12-1

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

4-but-1-enyl-2,6-ditert-butylphenol

InChI

InChI=1S/C18H28O/c1-8-9-10-13-11-14(17(2,3)4)16(19)15(12-13)18(5,6)7/h9-12,19H,8H2,1-7H3

InChI Key

RIEUZVQZQOWWQN-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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